molecular formula C15H24N4O B2642851 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide CAS No. 1797248-81-7

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Cat. No.: B2642851
CAS No.: 1797248-81-7
M. Wt: 276.384
InChI Key: CFUCWFUWWKBXAO-UHFFFAOYSA-N
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Description

“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves reactions with different cyclic or acyclic precursors . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a pyrimidin-2-yl group, and a pivalamide group. The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring .

Scientific Research Applications

Molecular Design and Biological Evaluation

Design and Synthesis of HDAC Inhibitors :The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) are described, showcasing its role as an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, demonstrating significant antitumor activity in vivo and potential as an anticancer drug (Zhou et al., 2008).

Crystal Structure and DFT Study :A novel compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was synthesized, characterized, and its structure was confirmed via X-ray diffraction and DFT study. This study demonstrates the potential anti-proliferative activity on A375 cells and explores the binding mode with PI3Kγ, suggesting its relevance in targeting specific cellular pathways (Zhou et al., 2021).

Polyimide Synthesis and Characterization :Research into the processing of polyimide (PI) from precursor polyamic acid (PAA) through imidization, solvent evaporation, and crystallization processes provides insights into the thermal behavior and applications of polyimides in materials science. This study uses temperature modulated differential scanning calorimetry (T-MDSC) to analyze these processes (Kotera et al., 2000).

Antitumor Agent and Inhibitor of Thymidylate Synthase :A dideazatetrahydrofolate analogue, N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid, is highlighted for its antitumor properties, acting primarily at thymidylate synthase rather than purine synthesis. This positions the compound as a candidate for clinical evaluation in cancer treatment (Taylor et al., 1992).

Synthesis of Functionalized Pyrimidinones :The use of pivalic acid to facilitate SNAr displacement in the synthesis of functionalized pyrimidinones exemplifies a methodological approach to obtain derivatives with potential for querying structure-activity relationships, highlighting the versatility of pyrimidinone derivatives in chemical synthesis (Maddess & Carter, 2012).

Future Directions

The future directions for the research and development of “N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)pivalamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by varying the substituents in the pyrrolidine ring or by using different synthetic strategies .

Properties

IUPAC Name

2,2-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-9-13(19-7-5-6-8-19)18-12(17-11)10-16-14(20)15(2,3)4/h9H,5-8,10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUCWFUWWKBXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C)(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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